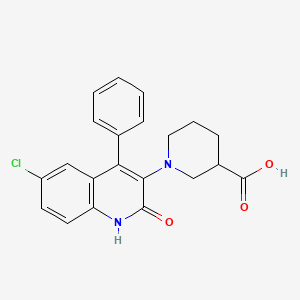

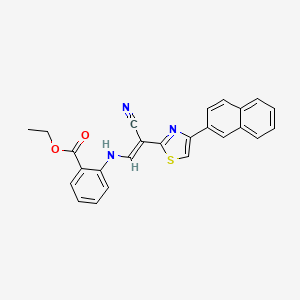

1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-3-carboxylic acid" is a derivative of quinolone, a class of synthetic antibacterial agents. Quinolones are known for their broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria. The structure of the compound suggests that it is a polysubstituted quinolone with a piperidine moiety, which may contribute to its antibacterial activity. The presence of a chloro group and a phenyl group on the quinoline ring is indicative of the potential for significant biological activity, as seen in other related compounds .

Synthesis Analysis

The synthesis of quinolone derivatives typically involves the introduction of various substituents to the quinoline ring to enhance antibacterial activity. For example, the synthesis of 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids has been explored, with the aim of improving the antibacterial properties of these compounds. The preparation of these derivatives, including the introduction of a piperazine or piperidine ring, has been described, and the resulting compounds have shown significant antibacterial activities . The synthesis of related compounds, such as 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one, involves Michael addition reactions and has been confirmed by X-ray crystallography .

Molecular Structure Analysis

The molecular structure of quinolone derivatives is crucial for their antibacterial activity. X-ray crystallography has been used to study the crystal structure of related compounds, providing insights into the molecular geometry and interactions between molecules. For instance, the study of a novel quinolone derivative revealed interactions such as C-H⋯O, C-C⋯Cl, and C-H⋯C, which are important for the stability and reactivity of the molecule . Density functional theory (DFT) calculations, including conformational analysis, have been employed to understand the molecular structure and properties of these compounds further .

Chemical Reactions Analysis

Quinolone derivatives can undergo various chemical reactions that are essential for their biological activity. The reactivity of these compounds can be influenced by the presence of substituents on the quinoline ring. For example, the introduction of a piperidine ring can affect the molecule's reactivity, as seen in the synthesis of related compounds . The local reactivity descriptors calculated for these molecules help identify chemically reactive sites, which are important for understanding how these compounds interact with bacterial targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolone derivatives, such as melting and decomposition properties, solubility, and dissociation constants, are important for their pharmaceutical application. The study of 1-cyclopropyl-7-chloro-6-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, a related impurity in the manufacture of ciprofloxacin, has provided valuable information on these properties. The relationships between solubility and factors such as ionic strength, temperature, and pH have been systematically investigated, which is crucial for improving the crystallization and purification processes of quinolone antibiotics . Theoretical calculations have also been used to estimate thermodynamic properties, which can predict the stability and reactivity of these compounds under different conditions .

Applications De Recherche Scientifique

Chlorogenic Acid: Pharmacological Review and Research Applications

Pharmacological Importance

Chlorogenic acid is a phenolic compound with a variety of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, and antimicrobial activities. It has been studied for its potential in regulating lipid and glucose metabolism, which could help in treating disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. This compound demonstrates the therapeutic potential of phenolic compounds in managing various health conditions and diseases.

Functional Chemical Groups in CNS Drug Synthesis

CNS Acting Drugs Synthesis

Research has identified heterocycles with heteroatoms like nitrogen (N), sulfur (S), and oxygen (O) as significant classes of organic compounds with potential CNS effects. These findings underline the importance of certain functional groups in synthesizing compounds that could have therapeutic applications in treating CNS disorders. This highlights the role of structural complexity in drug discovery and development for neurological conditions.

Redox Mediators in Organic Pollutant Treatment

Environmental Remediation

The use of redox mediators in conjunction with oxidoreductive enzymes has shown promise in the degradation of recalcitrant organic pollutants. This application signifies the potential of chemical compounds to enhance environmental remediation efforts, particularly in treating industrial effluents and reducing pollution.

Cinnamic Acid Derivatives in Anticancer Research

Anticancer Applications

Cinnamic acid derivatives have received attention in medicinal research for their potential as anticancer agents. The structural diversity of cinnamic acid derivatives allows for the synthesis of a wide range of compounds with antitumor efficacy, demonstrating the importance of chemical synthesis in developing novel therapeutics for cancer treatment.

Orientations Futures

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of many quinoline derivatives . Additionally, studies could be conducted to optimize its synthesis and to investigate its physical and chemical properties in more detail.

Propriétés

IUPAC Name |

1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O3/c22-15-8-9-17-16(11-15)18(13-5-2-1-3-6-13)19(20(25)23-17)24-10-4-7-14(12-24)21(26)27/h1-3,5-6,8-9,11,14H,4,7,10,12H2,(H,23,25)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQLAWVGHSFFDCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-allyl-1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518136.png)

![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2518138.png)

![2-(4-(4-Fluorophenylsulfonamido)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2518140.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide](/img/structure/B2518145.png)

![4,5-Dichloro-6-methyl-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidine](/img/structure/B2518147.png)

![3-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2518153.png)

![2-[[1-(3-Methoxy-1-methylpyrazole-4-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2518154.png)

![7-(4-chlorophenyl)-3-(2,4-dichlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2518158.png)